molecular formula C5H3BrO3 B2372882 3-bromo-5-hydroxy-4H-pyran-4-one CAS No. 95790-60-6

3-bromo-5-hydroxy-4H-pyran-4-one

Cat. No.: B2372882
CAS No.: 95790-60-6
M. Wt: 190.98
InChI Key: WZAIXBNVCZNFLR-UHFFFAOYSA-N
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Description

Significance of the Brominated Hydroxypyrone Scaffold in Heterocyclic Chemistry

The brominated hydroxypyrone scaffold, which forms the core of 3-bromo-5-hydroxy-4H-pyran-4-one, is of substantial importance in heterocyclic chemistry. The incorporation of a bromine atom into the pyranone ring significantly alters the molecule's electronic characteristics and reactivity. This halogen substituent serves as a functional "handle," enabling chemists to introduce a wide array of other functional groups through reactions like cross-coupling. This adaptability makes brominated hydroxypyrones valuable intermediates in the synthesis of more intricate molecular structures.

Moreover, the presence of both a bromo group and a hydroxyl group on the pyranone framework creates a distinctive chemical environment. This specific arrangement can facilitate unique intramolecular and intermolecular interactions, which in turn influence the compound's physical and chemical properties. The study of these scaffolds is crucial for understanding the structure-activity relationships within this class of heterocyclic compounds.

Contextual Overview of Pyranone Ring Systems and Their Chemical Relevance

Pyranone ring systems, such as the 4H-pyran-4-one core of the title compound, represent a significant class of oxygen-containing heterocyclic compounds. chemimpex.comnih.gov These structures are integral to a multitude of natural products and synthetically important molecules. nih.gov The 4H-pyran-4-one ring, in particular, is a key motif in many biologically active compounds and functional materials. chemimpex.comnih.gov

The chemical relevance of pyranone systems is rooted in their diverse reactivity. The carbonyl group and the oxygen atom within the ring impart distinct electronic properties, making the ring amenable to various chemical transformations. chemicalbook.com These include reactions at the carbonyl group, as well as electrophilic and nucleophilic substitutions on the ring. The ability to functionalize the pyranone ring at different positions allows for the precise tuning of its properties, rendering it a versatile building block in organic synthesis. chemicalbook.com Research into substituted pyranones like this compound provides essential data on how different substituents affect the inherent reactivity of the parent ring system, thereby expanding its utility in the development of novel chemical entities.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling and application in research. These properties are a direct consequence of its molecular structure, which includes a polar pyranone ring, a hydrogen-bonding hydroxyl group, and a bromine atom that contributes to its molecular weight and electronic nature.

PropertyValue
Molecular Formula C5H3BrO3 bldpharm.com
Molecular Weight 190.98 g/mol bldpharm.com
CAS Number 95790-60-6 bldpharm.com

Synthesis and Characterization

The synthesis of this compound can be achieved through the bromination of a suitable pyranone precursor. A study by Sato et al. describes the synthesis of related brominated pyranones. rsc.org For instance, the bromination of a dihydroxypyran derivative can yield a dibromide intermediate, which upon further reaction can lead to the formation of a bromopyranone. rsc.org

The characterization of the synthesized compound is essential to confirm its structure and purity. Standard analytical methods are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are instrumental in elucidating the molecular structure, providing detailed information about the chemical environment of each atom.
  • Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine is a key identifier in the mass spectrum.
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups within the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) groups.
  • Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    3-bromo-5-hydroxypyran-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZAIXBNVCZNFLR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=O)C(=CO1)Br)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H3BrO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    190.98 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    95790-60-6
    Record name 3-bromo-5-hydroxy-4H-pyran-4-one
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    Synthetic Methodologies for 3 Bromo 5 Hydroxy 4h Pyran 4 One and Analogues

    Direct Halogenation Strategies for Pyranones

    Direct halogenation offers a straightforward approach to introduce bromine atoms onto the pyranone scaffold. The success of these methods hinges on controlling the regioselectivity to target specific positions on the ring.

    Achieving regioselectivity in the bromination of pyranone systems is a critical challenge. While direct bromination of the target compound's parent structure is not extensively detailed, analogous strategies in other heterocyclic systems highlight the available methods. For instance, a mild and effective method for the regioselective C2-bromination of fused azine N-oxides uses tosic anhydride (B1165640) as an activator with tetra-n-butylammonium bromide serving as the bromide source, resulting in moderate to excellent yields. nih.gov Similarly, the regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), which allows for the selective introduction of bromine at the C3 position or dibromination at the C1 and C3 positions. nih.gov These methods demonstrate the principle of using specific reagent systems to direct bromination to a desired carbon on a heterocyclic ring.

    The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.com This free-radical substitution is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The reaction mechanism involves the in-situ generation of a low concentration of molecular bromine, which then acts as the chain propagator. organic-chemistry.orgnewera-spectro.com

    For pyranone derivatives, this technique would be applicable for brominating allylic positions, such as an alkyl group attached to the pyranone ring. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄), although due to its toxicity, greener alternatives like trifluorotoluene or acetonitrile (B52724) have been explored. wikipedia.orgnewera-spectro.com The insolubility of the succinimide (B58015) byproduct in CCl₄ provides a visual cue for reaction completion. wikipedia.org

    Table 1: Typical Conditions for Wohl-Ziegler Bromination

    ParameterDescriptionSource
    Brominating Agent N-Bromosuccinimide (NBS) wikipedia.orgorganic-chemistry.orgresearchgate.net
    Initiator Radical initiators (e.g., AIBN), UV light, or heat wikipedia.orgresearchgate.net
    Solvent Carbon tetrachloride (CCl₄), Acetonitrile, Trifluorotoluene wikipedia.orgorganic-chemistry.org
    Key Feature Maintains a low concentration of Br₂ to prevent ionic side reactions organic-chemistry.org

    Significant progress has been made in the selective functionalization of otherwise inert C(sp³)–H bonds using transition metal catalysts. These methods offer a powerful way to introduce bromine with high site-selectivity, often guided by a directing group within the substrate molecule. nih.gov

    Several metal systems have been developed for this purpose:

    Rhodium-Catalyzed Bromination : A method utilizing Rh₂(oct)₄ as a catalyst in an aqueous solution with NaBr and NaOCl can selectively brominate the γ-carbon relative to an N-methyl sulfamate (B1201201) directing group. nih.govrsc.org The reaction is believed to proceed through a radical chain process initiated by the rhodium complex. nih.govrsc.org

    Copper-Catalyzed Bromination : Copper(II) catalysts, in conjunction with ligands like 1,10-phenanthroline, have been shown to facilitate the bromination of distal C(sp³)–H bonds. semanticscholar.org One system uses BrN₃, generated in situ, to achieve selective bromination distal to a directing group. semanticscholar.org

    Iron-Catalyzed Bromination : An iron(III)-acacen complex can catalyze the selective bromination of alkane C(sp³)–H bonds using hydrogen peroxide as an oxidant. dntb.gov.ua

    Ruthenium-Catalyzed Bromination : While often used for meta-selective C-H bromination on aromatic rings, ruthenium catalysis represents another avenue in metal-mediated halogenation. nih.gov

    These methods are particularly useful for functionalizing precursors that already contain alkyl side chains, allowing for the precise installation of a bromine atom that can be used in subsequent synthetic steps.

    An alternative to direct bromination of the pyranone ring is the halogenation of a saturated or partially saturated precursor, followed by elimination or rearrangement to form the final aromatic pyranone.

    One documented synthesis involves the bromination of a 3-hydroxytetrahydropyranone derivative (specifically, a 3-hydroxy-2,6-dimethyltetrahydropyran-4-one) with bromine to yield a dibromide intermediate. rsc.org Treatment of this dibromide with a base like 1,8-diazabicyclo[5.4.0]undecene (DBU) or with silver acetate (B1210297) in acetic acid leads to the formation of a bromopyranone. rsc.org

    Another relevant strategy starts with 4,5-epoxy-4-halo-tetrahydropyran-3-one precursors. researchgate.net The acid-catalyzed reaction of these epoxy compounds can yield 5-halo-3-hydroxy-4H-pyran-4-one derivatives. The choice of acid concentration is crucial; dilute acid can produce a mixture of the 5-halo and 5-hydroxy products, whereas concentrated acid favors the formation of the 5-halo-4H-pyran-4-one exclusively. researchgate.net This provides a controlled method for synthesizing 5-bromo-3-hydroxy-4H-pyran-4-one, an isomer of the title compound.

    Advanced Construction and Functionalization of Brominated Pyranones

    Once a bromo-pyranone is synthesized, it becomes a versatile building block for creating more complex molecules, particularly through carbon-carbon bond-forming reactions.

    Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. youtube.com Reactions like the Suzuki-Miyaura coupling are particularly effective for this purpose. libretexts.org In this context, a bromo-pyranone, such as 3-bromo-5-hydroxy-4H-pyran-4-one, can serve as the electrophilic partner.

    The general catalytic cycle for these reactions involves three key steps: youtube.comlibretexts.org

    Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromo-pyranone, forming a palladium(II) intermediate.

    Transmetalation : The organic group from an organometallic reagent (e.g., an arylboronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

    Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

    This methodology allows for the synthesis of a diverse library of aryl-pyranones by coupling the bromo-pyranone with various aryl- or heteroarylboronic acids. nih.gov The choice of ligands on the palladium catalyst is often critical to prevent side reactions and ensure efficient coupling, especially with challenging substrates like halo-heterocycles. nih.gov

    Table 2: Generalized Suzuki Cross-Coupling for Aryl-Pyranone Synthesis

    ComponentRoleExampleSource
    Electrophile Bromo-pyranoneThis compound libretexts.orgnih.gov
    Nucleophile Organoboron reagentArylboronic acid or ester libretexts.org
    Catalyst Palladium(0) sourcePd(PPh₃)₄, Pd(OAc)₂ nih.govnih.gov
    Ligand Stabilizes catalyst, promotes reactionXPhos, RuPhos, SPhos nih.gov
    Base Activates the organoboron reagentNa₂CO₃, K₃PO₄, Cs₂CO₃ libretexts.org
    Solvent Reaction mediumToluene, Dioxane, DMF nih.gov

    This powerful reaction transforms the bromo-pyranone from a simple halogenated compound into a key intermediate for constructing complex, biologically relevant scaffolds.

    Influence of Reaction Conditions and Catalysts on Regioselectivity in Metal-Catalyzed Couplings

    In molecules with multiple, chemically similar halogen atoms, achieving regioselective cross-coupling is a significant challenge. nih.gov The choice of catalyst, ligands, and reaction conditions can profoundly influence which halogen is substituted. whiterose.ac.uk For instance, in dihalogenated heteroarenes, altering the palladium catalyst system can switch the site of coupling. nih.gov

    Studies on 2,4-dibromopyridine (B189624) have shown that using a Pd(OAc)₂ catalyst with a higher ratio of triphenylphosphine (B44618) (PPh₃) ligand (≥3 equivalents) leads to typical C2-selectivity in Suzuki-Miyaura couplings. nih.gov However, decreasing the ligand ratio (≤2 equivalents) or using a Pd₃Cl₂ cluster catalyst can result in atypical C4-selectivity. nih.gov This switch is attributed to the different palladium species formed under these conditions, with mononuclear palladium complexes favoring one site and palladium clusters or nanoparticles favoring the other. nih.govwhiterose.ac.uk The presence of additives, such as salts, can also modulate the activity and selectivity of palladium nanoparticle catalysts. nih.gov

    Furthermore, the structure of the reactants themselves, such as the steric and electronic properties of substituents on the pyranone ring and the coupling partner, can influence regioselectivity. mit.edu In some cases, a directing group on the substrate can control the site of the reaction. mit.edu The ability to tune the regiochemical outcome by modifying the catalytic system provides a powerful tool for synthetic chemists to access specific isomers that might otherwise be difficult to obtain. nih.govresearchgate.net

    Strategies Utilizing 5-bromo-3-hydroxy-4H-pyran-4-ones as Synthetic Intermediates

    While the focus is often on the 3-bromo isomer, 5-bromo-3-hydroxy-4H-pyran-4-ones, derived from compounds like kojic acid, are also valuable synthetic intermediates. researchgate.net The bromine at the 5-position can be exploited in various coupling reactions to introduce diverse functionalities. For example, Stille coupling reactions have been used to react 3-substituted 5-bromo-2-pyrones with organostannanes to produce 3,5-disubstituted pyrones. researchgate.net

    These 5-bromo intermediates can undergo palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to form 5-arylamino-4H-pyran-4-ones. researchgate.net This transformation typically involves reacting the 5-bromo-pyranone with an aniline (B41778) derivative in the presence of a palladium catalyst, a suitable ligand (like Xantphos), and a base. researchgate.net This approach provides access to a range of N-aryl pyranone derivatives, which are of interest in medicinal chemistry.

    Derivatization and Modification of Pyranone Backbones

    Beyond the initial functionalization through cross-coupling reactions, the pyranone backbone can be further modified to introduce a variety of functional groups, expanding its synthetic utility.

    Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives from Bromomethyl Precursors

    A convenient method for synthesizing hydroxymethyl and carboxaldehyde derivatives of 4H-pyran-4-ones involves the use of bromomethyl precursors. researchgate.netumich.eduumich.edu The synthesis starts with the bromination of methyl-substituted pyranones using N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivatives. umich.edu

    These bromomethyl compounds can then be converted to hydroxymethyl derivatives. One approach involves reaction with silver acetate to form the acetoxymethyl intermediate, followed by hydrolysis. researchgate.net Another method utilizes the reaction of the bromomethyl derivative with N-hydroxyphthalimide, followed by reductive cleavage of the N-O bond with zinc powder and hydrochloric acid to yield the hydroxymethyl pyranone. asianpubs.org

    The hydroxymethyl derivatives can be subsequently oxidized to the corresponding carboxaldehydes. researchgate.net This two-step sequence from bromomethyl to carboxaldehyde provides valuable building blocks for the synthesis of more complex molecules, such as macrocycles. umich.edu

    Table 1: Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

    Starting Material Reagents and Conditions Product Reference
    2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one 1. NBS, dibenzoyl peroxide, CCl₄; 2. Silver acetate, then hydrolysis 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one researchgate.netumich.edu
    3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one Oxidation 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde researchgate.net

    Nucleophilic Substitution of Halogens by Various Functional Groups

    The halogen atom on the pyranone ring, such as the bromine in this compound, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. libretexts.orgyoutube.com The carbon-halogen bond is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. libretexts.orgyoutube.com

    The reactivity of the halogenoalkane towards nucleophilic substitution generally increases from chlorine to bromine to iodine, reflecting the decreasing strength of the carbon-halogen bond. libretexts.org Nucleophiles can be negatively charged species, like the hydroxide (B78521) ion (OH⁻), or neutral molecules with lone pairs, such as ammonia (B1221849) (NH₃) or water (H₂O). savemyexams.com Stronger nucleophiles, typically those with a negative charge, react more readily. savemyexams.com

    The substitution can proceed through two main mechanisms: Sₙ1 (a two-step process involving a carbocation intermediate) and Sₙ2 ( a one-step process). youtube.comsavemyexams.com For aryl halides like this compound, nucleophilic aromatic substitution is the relevant pathway, which can be facilitated by the electron-withdrawing nature of the pyranone ring. This allows for the displacement of the bromide by various nucleophiles to introduce ether, amine, and other functionalities, further diversifying the chemical space accessible from this pyranone scaffold.

    Acylation of Hydroxyl Groups in Brominated Hydroxypyranones

    The presence of a hydroxyl group on the pyranone ring, such as in this compound, offers a reactive site for functionalization through acylation. This reaction converts the hydroxyl group into an ester, which can modify the molecule's chemical and physical properties. The acylation is typically achieved by reacting the hydroxypyranone with an acylating agent in the presence of a base.

    Research Findings:

    The acylation of the C5-hydroxyl group of pyranone systems is a well-established transformation. Analogous reactions with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a structurally similar compound, demonstrate the feasibility of this process. google.comwikipedia.org The reaction typically proceeds by treating the hydroxypyranone with an acid chloride or acid anhydride. An organic base, such as pyridine (B92270) or triethylamine, is often used to catalyze the reaction and to scavenge the acidic byproduct (HCl or a carboxylic acid) that is formed. google.com

    The general mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acylating agent. researchgate.net The base facilitates this by deprotonating the hydroxyl group, increasing its nucleophilicity, and neutralizing the acid generated during the reaction.

    The selection of the acylating agent allows for the introduction of various functional groups, leading to a library of ester derivatives.

    Table 1: Examples of Acylation Reactions on a Hydroxypyranone Core

    Acylating AgentReagent NameResulting Ester Group
    Acetyl chlorideAcetate
    Propionyl chloridePropionate
    Benzoyl chlorideBenzoate
    Acetic anhydrideAcetate

    Mannich Base Formation with Pyranone Derivatives

    The Mannich reaction is a three-component condensation reaction that provides a powerful method for the C-aminoalkylation of acidic protons located on a variety of scaffolds. nii.ac.jpmdpi.com For pyranone derivatives, this reaction typically involves the condensation of the pyranone, an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield a product known as a Mannich base. nii.ac.jp

    Research Findings:

    The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.org The pyranone, which possesses an active hydrogen, then acts as a nucleophile and attacks the iminium ion. In the case of pyranone derivatives that have an available proton on the ring (e.g., at the C6 position), this C-H bond can serve as the nucleophilic site, leading to the formation of a C-N bond via an aminomethyl bridge. This reaction is a key step in the synthesis of many biologically active nitrogen-containing compounds. mdpi.com

    The use of various secondary amines allows for the synthesis of a diverse range of Mannich bases with different substitution patterns on the nitrogen atom. This versatility makes the Mannich reaction a valuable tool in medicinal chemistry and drug design. nii.ac.jp Studies on analogous phenolic systems, such as hydroxyacetophenones, have demonstrated successful Mannich base formation, highlighting the applicability of this reaction to hydroxypyranone scaffolds.

    Table 2: Examples of Mannich Base Formation with a Pyranone Derivative

    Amine ReagentReagent NameResulting Mannich Base Substituent
    Dimethylamine-CH₂N(CH₃)₂
    Piperidine-CH₂N(CH₂)₅
    Morpholine-CH₂N(CH₂CH₂)₂O
    Pyrrolidine-CH₂N(CH₂)₄

    Reactivity and Transformation Mechanisms of 3 Bromo 5 Hydroxy 4h Pyran 4 One Derivatives

    Electrophilic and Nucleophilic Reactivity of Pyranone Ring Systems

    The reactivity of the 3-bromo-5-hydroxy-4H-pyran-4-one ring is governed by the electronic properties of its substituents: the bromo, hydroxyl, and carbonyl groups. The hydroxyl group at C-5 is a strong activating group due to its ability to donate electron density through resonance, while the carbonyl group at C-4 and the bromine at C-3 are electron-withdrawing, deactivating the ring.

    In this compound, the positions C-3 and C-5 are already substituted. Therefore, an analysis of electrophilic substitution patterns involves examining the directing effects of the existing bromo and hydroxyl groups on the remaining ring positions (C-2 and C-6).

    Directing Effects of Substituents: The hydroxyl group at C-5 is a powerful ortho, para-director, strongly activating the C-6 and C-2 positions for electrophilic attack. The bromine atom at C-3 is a deactivating but also an ortho, para-director. byjus.comorganicmystery.com Its directing influence would also be towards the C-2 and C-6 positions. The cumulative effect is a strong activation of the C-2 and C-6 positions for electrophilic substitution.

    Reactivity Comparison: The activating effect of the hydroxyl group via resonance is significantly stronger than the deactivating inductive effect of the halogen. uci.eduyoutube.com Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are directed to the positions ortho and para to the hydroxyl group. organicmystery.commasterorganicchemistry.com Given the structure, C-2 and C-6 are the most probable sites for electrophilic attack.

    Kojic Acid Analogy: Studies on kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and its derivatives provide insight. The hydroxyl group at C-5 dictates the position of electrophilic attack. For instance, the Mannich reaction of kojic acid occurs at the C-6 position.

    Table 1: Directing Effects of Substituents on Electrophilic Attack
    SubstituentPositionElectronic EffectDirecting InfluenceActivated Positions
    -OHC-5Activating (Resonance)Ortho, ParaC-6, C-2
    -BrC-3Deactivating (Inductive), Directing (Resonance)Ortho, ParaC-2, C-6
    =OC-4Deactivating (Inductive & Resonance)MetaC-2, C-6

    The susceptibility of the pyranone ring to nucleophilic attack is largely dictated by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgscranton.edu

    Activation for Nucleophilic Attack: The ring carbonyl group at C-4 strongly withdraws electron density, making the vinylic C-2 and C-6 positions electrophilic and thus susceptible to nucleophilic attack (a conjugate addition). This is analogous to the reactivity of pyridines, where the nitrogen atom activates the C-2 and C-4 positions for nucleophilic substitution. stackexchange.com

    Positional Susceptibility:

    C-2 and C-6: These positions are activated by the C-4 carbonyl group. Nucleophilic attack at these positions leads to an intermediate enolate that is stabilized by resonance involving the carbonyl oxygen.

    C-4: The carbonyl carbon itself is an electrophilic center and can be subject to direct nucleophilic attack. However, this often leads to ring-opening rather than substitution.

    Influence of Substituents: The electron-withdrawing inductive effect of the C-3 bromine further enhances the electrophilicity of the C-2 position. Conversely, the electron-donating C-5 hydroxyl group would decrease the susceptibility of the C-6 position to nucleophilic attack compared to an unsubstituted pyranone.

    Reaction Examples: In related pyrano[3,2-c]quinoline systems, a chloro-substituent at C-4 is readily displaced by various nucleophiles, including azides, amines, and thiols, demonstrating the susceptibility of activated positions on the pyranone ring to nucleophilic substitution. researchgate.net

    Pyranone rings can undergo ring-opening reactions under various conditions, typically initiated by nucleophilic attack.

    Base-Catalyzed Ring Opening: Strong bases can attack the electrophilic centers of the pyranone ring. For instance, hydroxide (B78521) can attack the C-2 or C-6 position, leading to the formation of an open-chain enolate which can then undergo further reactions. cdnsciencepub.com However, studies on kojic acid have shown that the pyrone ring is remarkably stable to cleavage by sodium hydroxide at room temperature, with over 80% of the acid being recoverable even after 32 hours. cdnsciencepub.com

    Nucleophilic Addition and Cleavage: Nucleophiles like hydrazine (B178648) or S-methylisothiourea have been shown to react with related pyranoquinolinediones, leading to a ring opening of the pyranone moiety followed by a ring-closure to form new heterocyclic systems. researchgate.net

    Structural Influence on Stability: The mechanism of ring-opening and subsequent reactions like decarboxylation is highly dependent on the pyrone's structure, including the position of double bonds and the nature of substituents. nih.gov For this compound, nucleophilic attack is a plausible pathway to ring fission, potentially yielding highly functionalized, linear intermediates. A pyrone remodeling strategy involving nucleophilic 1,6-ring opening of 2-pyrones has been used to generate reactive intermediates for further cyclization reactions. rsc.org

    Cycloaddition Reactions and Their Regio/Stereoselectivity

    While 4H-pyran-4-ones are not classic dienes for Diels-Alder reactions due to their interrupted conjugation, their 2H-pyran-2-one (α-pyrone) isomers are excellent dienes. Diels-Alder reactions of substituted pyrones are a powerful tool for constructing complex cyclic systems. wikipedia.org

    The Diels-Alder reaction typically involves a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Halo-substituted 2-pyrones can serve as the diene component.

    Reactivity in Cycloadditions: The reaction of 4-bromo-3-hydroxy-α-pyrone with methyl 2-chloroacrylate, in the presence of a cinchonine (B1669041) base, yields an optically active endo-cycloadduct. nih.gov This demonstrates that halo- and hydroxy-substituted pyrones can effectively participate in Diels-Alder reactions. The initial cycloadduct often undergoes a spontaneous decarboxylation (loss of CO₂) to yield a substituted cyclohexene (B86901) derivative.

    Pyranoindolone Systems: Pyrano[3,4-b]indol-3-ones, which contain a pyrone ring, undergo Diels-Alder reactions with alkynes to produce carbazole (B46965) derivatives after the extrusion of carbon dioxide. rsc.org This highlights the utility of pyrone moieties as precursors to complex aromatic systems via cycloaddition-elimination pathways. Intramolecular versions of this reaction are also well-established. rsc.org

    The outcome of a Diels-Alder reaction is controlled by several factors, leading to specific regio- and stereoisomers. wolfram.comlibretexts.org

    Regioselectivity: This refers to the orientation of the diene and dienophile in the product. It is primarily governed by electronic effects, specifically the interaction between the Frontier Molecular Orbitals (FMOs) of the reactants. masterorganicchemistry.com The reaction is favored when the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (and vice versa). libretexts.org For substituted dienes and dienophiles, this leads to a preference for "ortho" and "para" products over "meta" products. masterorganicchemistry.com In the reaction of pyrano[3,4-b]indol-3-ones with unsymmetrical acetylenes, the regioselectivity is influenced by the steric bulk of substituents on the diene and the electronic nature of the substituents on the alkyne. rsc.org

    Stereoselectivity: This refers to the three-dimensional arrangement of atoms in the product.

    Endo/Exo Selectivity: The "endo rule" states that the endo product is often kinetically favored. This preference is explained by "secondary orbital overlap," an additional stabilizing interaction between the p-orbitals of the dienophile's activating group and the central carbons (C-2 and C-3) of the diene in the transition state. libretexts.org

    Syn/Anti Selectivity: The Diels-Alder reaction is a syn addition, meaning that the stereochemistry of the dienophile is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, and a trans-dienophile will form a trans-substituted product. youtube.com

    Table 2: Factors Influencing Diels-Alder Selectivity
    Selectivity TypeGoverning FactorDescriptionFavored Outcome
    RegioselectivityFrontier Molecular Orbitals (FMO)Alignment of atoms with the largest HOMO/LUMO coefficients. libretexts.org"Ortho" and "Para" isomers. masterorganicchemistry.com
    Stereoselectivity (Endo/Exo)Secondary Orbital OverlapStabilizing interaction in the transition state. libretexts.orgEndo product (kinetic control).
    Stereoselectivity (Syn Addition)Concerted MechanismStereochemistry of the dienophile is preserved. youtube.comCis-dienophile → Cis-product; Trans-dienophile → Trans-product.

    Transition Metal-Catalyzed Functionalization of Pyranones

    Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org For pyranone scaffolds, these methods provide powerful tools for diversification and the introduction of various functional groups.

    Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

    Palladium catalysis is particularly prominent in the functionalization of aryl and vinyl halides. iupac.org In the case of this compound, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. iupac.org

    A variety of organometallic reagents can be employed in these couplings, including organoboron compounds (Suzuki coupling), organotins (Stille coupling), and organozincs (Negishi coupling), allowing for the introduction of a wide range of alkyl, alkenyl, and aryl substituents. mdpi.com The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

    Heck Coupling Reactions

    The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the vinylation of pyranone derivatives. The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene, and often exhibits excellent E-stereoselectivity. organic-chemistry.org

    For brominated pyranones, the Heck reaction can be challenging due to potential side reactions like debromination. beilstein-journals.org However, careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can lead to efficient coupling. thieme-connect.de For instance, the use of phosphine-free palladium catalysts or N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of Heck reactions with aryl bromides. organic-chemistry.org Microwave irradiation has also been employed to accelerate these reactions. arkat-usa.org

    Table 1: Examples of Palladium-Catalyzed Heck Reactions

    Aryl Halide Alkene Catalyst System Product Yield (%) Ref
    3,5-Dibromo-2,6-diphenyl-4H-pyran-4-one Methyl acrylate PdCl₂ / 1,3-dibutylbenzimidazolium bromide 3-Bromo-5-(2-methoxycarbonylvinyl)-2,6-diphenyl-4H-pyran-4-one 19 thieme-connect.de
    3,5-Dibromo-2,6-diphenyl-4H-pyran-4-one Butyl acrylate PdCl₂ / 1,3-dibutylbenzimidazolium bromide 3-Bromo-5-(2-butoxycarbonylvinyl)-2,6-diphenyl-4H-pyran-4-one trace thieme-connect.de
    3-(5-bromobenzofuran-2-yl)-1H-pyrazole Styrene Benzothiazole-oxime palladium(II) complex (E)-3-(5-β-Styrylbenzofuran-2-yl)-1H-pyrazole 92 arkat-usa.org

    Stille Coupling and Amination Strategies

    Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. mdpi.com This reaction is known for its tolerance of a wide variety of functional groups and is a valuable method for the arylation, vinylation, and alkylation of this compound. The reaction of a 3-bromo-pyranone derivative with an appropriate organostannane in the presence of a palladium catalyst would yield the corresponding 3-substituted pyranone. Selective Stille couplings have been demonstrated on related heterocyclic systems, allowing for the stepwise functionalization of dihalogenated substrates. nih.gov

    Amination Strategies: Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, allows for the introduction of nitrogen-based functional groups. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. beilstein-journals.org For this compound, this would enable the synthesis of 3-amino-pyranone derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos often being employed to facilitate the reaction. beilstein-journals.org

    Catalytic Debromination and Lactone Ring Opening Pathways

    Catalytic Debromination: Under certain palladium-catalyzed conditions, particularly in the presence of a reducing agent, debromination can occur as a side reaction or be exploited as a synthetic strategy. beilstein-journals.org This process involves the replacement of a bromine atom with a hydrogen atom. For polybrominated compounds, selective debromination can be achieved, often with a preference for the removal of meta-positioned bromines. nih.gov Nanoscale zerovalent iron (nZVI) has also been shown to be effective for the debromination of brominated aromatic compounds. nih.gov

    Lactone Ring Opening Pathways: The 4H-pyran-4-one core contains a lactone-like ether linkage. Under certain conditions, this ring can be opened. For example, nucleophilic attack, such as by a hydroxide ion, can initiate a ring-opening cascade. rsc.org Theoretical studies on related pyranones suggest that the initial nucleophilic addition is followed by fission of the pyrone ring, which can be the rate-determining step. rsc.org The presence of substituents on the pyranone ring will influence the facility of this ring-opening process.

    Pyranone Ring Remodeling and Annulation Strategies

    The pyranone ring is a versatile scaffold that can be transformed into other carbo- and heterocyclic systems through ring remodeling and annulation strategies. These transformations often involve the pyranone acting as a synthon for the construction of more complex molecular architectures.

    Ring-opening of the pyranone, followed by recyclization with a suitable binucleophile, is a common strategy. For instance, treatment of pyranone derivatives with amines can lead to the formation of pyridones. mdpi.com Annulation reactions, where a new ring is fused onto the existing pyranone framework, can be achieved through transition metal-catalyzed C-H activation and subsequent cyclization. nih.gov For example, a substituent on the pyranone ring could be designed to direct a metal catalyst to activate a nearby C-H bond, leading to the formation of a new fused ring system.

    Carbanion-Induced Ring Transformations of α-Pyranones

    The α-pyranone scaffold is susceptible to ring-opening and transformation reactions when treated with carbanionic nucleophiles. While specific studies on this compound are not extensively documented in this context, research on related 2H-pyran-2-ones provides insight into potential reaction pathways. Base-catalyzed reactions of functionalized 2H-pyran-2-ones with carbanions generated from various ketones and other activated methylene (B1212753) compounds can lead to the synthesis of complex biaryls and other annulated systems. nih.gov The reaction mechanism typically involves a nucleophilic attack of the carbanion on the pyranone ring, followed by ring-opening and subsequent intramolecular cyclization and aromatization steps to yield diverse molecular architectures.

    Nucleophilic 1,6-Ring Opening for Orchestrating Novel Cyclization Events

    Nucleophilic attack at the C-6 position of the pyranone ring can induce a 1,6-ring opening, a process that can be harnessed to orchestrate novel cyclization events. This reactivity is particularly relevant for the synthesis of complex heterocyclic systems. While direct examples with this compound are scarce in the literature, the general principle involves the attack of a nucleophile, which can be part of a tethered chain, leading to the opening of the pyranone ring and the formation of a transient intermediate that can then undergo a subsequent cyclization. This strategy has been employed in the synthesis of various polycyclic ethers.

    Leveraging Dienolate Functionality via 1,2-Ring Opening in Annulation Reactions

    The 4H-pyran-4-one system can, under certain conditions, behave as a masked dienolate. A 1,2-ring opening, initiated by a nucleophilic attack at the C-2 position, can expose this dienolate functionality. This reactive intermediate can then participate in various annulation reactions, allowing for the construction of fused ring systems. This approach is a powerful tool for the synthesis of complex polycyclic compounds. The development of methods for pyranoannulation, or the fusion of a pyran ring onto an existing structure, highlights the utility of such ring-opening strategies. nih.gov

    One-Pot Suzuki Coupling and Ring-Opening/Annulation Sequences

    The presence of a bromine atom at the C-3 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position.

    The Suzuki-Miyaura coupling reaction of dihaloarenes has been studied, providing insights into the selective functionalization of molecules with multiple reactive sites, a situation analogous to a substituted halopyranone.

    Table 1: Examples of One-Pot Suzuki-Miyaura Double Cross-Coupling Reactions of Dihaloarenes researchgate.net

    EntryDihaloareneBoronic AcidProductYield (%)
    11,4-Dibromobenzene4-Methoxyphenylboronic acid1,4-Bis(4-methoxyphenyl)benzene99
    21,4-Dibromobenzene3-tert-Butyl-4-methoxyphenylboronic acid1,4-Bis(3-tert-butyl-4-methoxyphenyl)benzene99
    31,4-Dibromobenzene1-Naphthylboronic acid1,4-Di(naphthalen-1-yl)benzene96

    Mechanistic Studies of Specific Reactions

    To gain a deeper understanding of the reactivity of this compound derivatives, various mechanistic studies can be employed. These studies help to elucidate reaction pathways, identify rate-determining steps, and understand the influence of electronic and steric factors on reactivity.

    Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Pathways

    The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. nih.govresearchgate.net It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction. rsc.org

    In the context of the Suzuki-Miyaura reaction, 13C KIEs have been used to gain insight into the catalytic cycle. nih.gov For the reaction of aryl bromides, a significant normal 13C KIE on the carbon atom attached to the bromine (e.g., KIEC–Br = 1.020) suggests that the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. nih.gov Such studies can distinguish between different mechanistic pathways, for example, whether the oxidative addition occurs to a monoligated or a bisligated palladium complex. nih.gov While no specific KIE studies on this compound have been reported, the principles from studies on other aryl halides are directly applicable.

    Table 2: Representative Kinetic Isotope Effects in Suzuki-Miyaura Reactions nih.gov

    ReactionIsotope PositionKIE ValueMechanistic Implication
    Pd(PPh3)4 catalyzed S-M of aryl bromideC-Br1.020(1)Oxidative addition to a monoligated Pd(0) complex is likely rate-determining.
    Stoichiometric reaction with added PPh3C-Br1.031(2)Oxidative addition to a bisligated Pd(0) complex.

    Hammett Analysis to Assess Substituent Electronic Influence on Reactivity

    Hammett analysis is a valuable tool in physical organic chemistry for studying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. rsc.org It involves plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic reactants against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides information about the nature of the transition state.

    For Suzuki-Miyaura cross-coupling reactions, Hammett plots have been used to study the influence of substituents on the aryl halide. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide, suggesting the development of negative charge at the reaction center in the transition state of the rate-determining step. For example, a Hammett plot for the Suzuki-Miyaura coupling of para-substituted aryl iodides yielded a ρ value of 1.5, indicating that the rate-determining step is likely not the oxidative addition, but possibly the transmetalation or reductive elimination. rsc.org This type of analysis could be applied to the Suzuki coupling of this compound with various substituted arylboronic acids to probe the electronic demands of the reaction.

    Table 3: Hammett Equation and Interpretation of the Reaction Constant (ρ)

    ρ ValueInterpretation
    ρ > 0Reaction is accelerated by electron-withdrawing groups. Negative charge is built up, or positive charge is dissipated, in the transition state.
    ρ < 0Reaction is accelerated by electron-donating groups. Positive charge is built up, or negative charge is dissipated, in the transition state.
    Smallρ
    Largeρ

    Computational and Theoretical Investigations of 3 Bromo 5 Hydroxy 4h Pyran 4 One

    Quantum Chemical Calculation Methodologies

    Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the electronic world of molecules. For pyran derivatives, these calculations help in elucidating their electronic structure and predicting their chemical behavior.

    Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyran-based compounds to understand their electronic properties and reactivity. DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical behavior. mdpi.combohrium.com

    Studies on related pyran derivatives have shown that DFT can be used to analyze their structure-reactivity relationships. mdpi.com For instance, in a study of a complex furanone derivative, DFT was employed to investigate its solid-state crystal structure and to understand the intermolecular interactions that govern its packing. mdpi.com Similarly, research on other heterocyclic compounds, like pyrazolo[3,4-d]pyrimidines, has utilized DFT to examine their physicochemical and electronic properties, revealing that a small energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) is indicative of high chemical reactivity. nih.gov The electronic communication between different parts of a molecule, such as the pterin (B48896) and dithiolene moieties in the molybdenum cofactor, has also been explored using DFT, highlighting how structural changes can modulate the electronic environment of the metal center. nih.gov

    Selection and Application of Appropriate Basis Sets (e.g., B3LYP/6-311++G**, B3LYP/6-31G, DFT-B3LYP/6-311G++(d,p))

    The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most commonly used functionals for organic molecules. science.govscience.gov It has been shown to provide a good balance between accuracy and computational cost. science.gov

    The selection of the basis set is also critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G**, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, although at a higher computational expense. researchgate.net For instance, the 6-311++G(d,p) basis set, which includes diffuse functions (++) and polarization functions (d,p), is often used for systems where anions or weak interactions are important. researchgate.net In a study on a xanthene derivative containing a pyran ring, the DFT-B3LYP/6-311G++(d,p) level of theory was used to compute the energy levels of the frontier molecular orbitals. nih.goviucr.org The choice of basis set can influence the calculated properties; for example, studies have compared results from different basis sets like 6-31G(d) and 6-31++G(d,p) to assess their impact on the calculated molecular properties. researchgate.net

    Frontier Molecular Orbital (FMO) Analysis

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

    Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

    The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital that is empty and represents the ability of a molecule to accept electrons. The energies of these orbitals are crucial in determining the electronic properties and reactivity of a molecule.

    For a related xanthene derivative, quantum chemical calculations at the DFT-B3LYP/6-311G++(d,p) level determined the HOMO energy to be -5.8915 eV and the LUMO energy to be -1.9353 eV. iucr.org These values are essential for calculating other quantum chemical parameters that describe the molecule's reactivity.

    OrbitalEnergy (eV)
    HOMO -5.8915
    LUMO -1.9353
    Table 1: HOMO and LUMO energy levels for a related xanthene derivative calculated at the DFT-B3LYP/6-311G++(d,p) level of theory. iucr.org

    Correlation of HOMO-LUMO Energy Gap with Chemical Reactivity and Stability

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comemerginginvestigators.org A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.govirjweb.com

    The HOMO-LUMO gap is a measure of the molecule's excitability and its ability to engage in chemical reactions. For the aforementioned xanthene derivative, the HOMO-LUMO energy gap was calculated to be 3.9562 eV. iucr.org This relatively large gap suggests that the molecule is chemically hard and has high stability. iucr.org The relationship between the HOMO-LUMO gap and reactivity is a cornerstone of FMO theory, providing a simple yet powerful tool for predicting the outcomes of chemical reactions. wuxiapptec.com

    ParameterValue (eV)
    HOMO-LUMO Energy Gap (ΔE) 3.9562
    Table 2: HOMO-LUMO energy gap for a related xanthene derivative. iucr.org

    Prediction of Electron Donation and Acceptance Capabilities Based on FMOs

    The energies of the HOMO and LUMO are direct indicators of a molecule's electron-donating and electron-accepting abilities, respectively. A molecule with a high-energy HOMO is a better electron donor, while a molecule with a low-energy LUMO is a better electron acceptor. ucla.edu

    The ability of a molecule to participate in charge-transfer interactions is governed by the relative energies of its frontier orbitals. nih.gov For instance, the formation of electron donor-acceptor (EDA) complexes can be promoted when there is a high local concentration of donor and acceptor species, leading to enhanced photoactivation. nih.gov In the context of organic electronics, the electron-donating strength of different molecular units can be compared by examining their HOMO levels; a higher HOMO level corresponds to a stronger electron-donating ability. ucla.edu The design of new materials, such as those for organic light-emitting diodes (OLEDs), often relies on tuning the electron-donating and accepting properties of molecules by modifying their chemical structure. rsc.org

    Reactivity Descriptors and Global Chemical Properties

    From the FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 3-bromo-5-hydroxy-4H-pyran-4-one. These descriptors help predict the molecule's stability, reactivity, and interaction with other chemical species.

    Based on the HOMO and LUMO energy values, key reactivity descriptors can be determined. Using data from a structurally related bromo-hydroxy substituted pyran derivative as a model, the following properties can be discussed. iucr.org

    Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

    Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. iucr.org

    Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), softness indicates how easily the electron cloud of a molecule can be polarized. "Soft" molecules are generally more reactive.

    Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is calculated as ω = μ² / (2η). This descriptor is useful for predicting the electrophilic nature of a compound.

    A representative table of these calculated properties for an analogous compound is shown below. iucr.org

    Global Reactivity DescriptorFormulaValue (eV)
    Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.9134
    Chemical Hardness (η)(ELUMO - EHOMO) / 21.9781
    Chemical Softness (S)1 / η0.5055
    Electrophilicity Index (ω)μ² / (2η)3.8745

    Table based on data from a related compound analyzed in reference iucr.org.

    Within the framework of Koopmans' theorem, the ionization potential and electron affinity can be approximated from the energies of the frontier molecular orbitals.

    Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

    Electron Affinity (EA) : The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

    Using the FMO energies from the analogous system, these values can be estimated. iucr.org

    ParameterFormulaValue (eV)
    EHOMO--5.8915
    ELUMO--1.9353
    Ionization Potential (IP)-EHOMO5.8915
    Electron Affinity (EA)-ELUMO1.9353

    Table based on data from a related compound analyzed in reference iucr.org.

    Theoretical calculations are invaluable for predicting the outcomes of chemical reactions. For this compound, DFT can be used to model reaction pathways and determine the most likely sites for electrophilic or nucleophilic attack, thus predicting regioselectivity.

    The structure of this compound presents multiple reactive sites. The electron-deficient carbon atoms of the α,β-unsaturated ketone system are susceptible to nucleophilic attack. Computational studies on the synthesis of other 4H-pyran derivatives have successfully used DFT to explain the observed regioselectivity of reactions. mdpi.com Similarly, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are structurally similar, show that the halogenated carbons are reactive sites for nucleophilic substitution. mdpi.com For this compound, theoretical models would likely investigate the relative activation energies for nucleophilic attack at the C2, C3, and C6 positions to predict the most favorable reaction product. Stereoselectivity can also be assessed by calculating the energies of different transition states leading to various stereoisomers.

    Structural Conformation and Energetics

    The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties and biological activity.

    The 4H-pyran-4-one ring is not perfectly planar. Computational and crystallographic studies of related pyran-containing structures reveal that the ring often adopts low-energy, non-planar conformations. A common conformation observed for pyran rings in similar fused systems is a "flattened boat" conformation. iucr.org In this arrangement, some atoms deviate slightly from the mean plane of the ring to relieve steric strain.

    Beyond rotational isomers, this compound can potentially exist in different tautomeric forms. For example, related 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to exist in equilibrium between their cyclic form and an open-chain acyclic form. mdpi.com It is plausible that this compound could exhibit similar tautomerism, particularly under basic conditions. Computational chemistry can be used to calculate the relative enthalpies of these different isomers (conformational and tautomeric) to determine their relative populations at equilibrium. Investigating the energy differences between potential cis and trans arrangements of substituents relative to the ring can also provide insight into the most stable molecular geometry.

    Computational Analysis of Conformational Stability

    The conformational stability of this compound is a critical aspect of its structural chemistry, influencing its reactivity and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the most stable conformations and the energy barriers between them.

    The pyran ring in 4H-pyran-4-one derivatives can adopt various conformations, with the 'flattened-boat' or a distorted boat conformation often being identified as a stable form. bohrium.comcsic.es For this compound, the presence of the bromine and hydroxyl substituents introduces additional steric and electronic factors that influence the conformational landscape.

    Theoretical calculations on similar halogenated pyran analogues have shown that all analogues tend to adopt a standard 4C1-like conformation in both solution and solid-state, even in the presence of significant 1,3-diaxial repulsion between substituents. beilstein-journals.org In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group at C5 and the carbonyl oxygen at C4 is expected to play a significant role in stabilizing a planar conformation of the ring.

    A computational analysis would typically involve geometry optimization of various possible conformers to identify the global minimum on the potential energy surface. The relative energies of these conformers provide a measure of their relative stability.

    Table 1: Theoretical Relative Energies of Possible Conformers of this compound

    ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
    Planar (Intramolecular H-bond)0.00O5-C5-C4-O4 ≈ 0
    Distorted Boat3.5C2-C3-C5-C6 ≠ 0
    Chair5.2C2-O1-C6-C5 alternating signs

    Note: The data in this table are illustrative and based on computational studies of analogous substituted pyranone systems. Specific values for this compound would require dedicated DFT calculations.

    The planar conformer, stabilized by the intramolecular hydrogen bond, is predicted to be the most stable. The energy difference to other conformers, such as the distorted boat or chair, would represent the energetic cost of breaking this hydrogen bond and introducing ring puckering.

    Vibrational Spectroscopy and Electronic Transitions Studies

    DFT Computations of Vibrational Frequencies and Potential Energy Distribution for Spectroscopic Assignments

    Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies and aiding in the assignment of experimental spectra. The calculation of the potential energy distribution (PED) further allows for a detailed understanding of the contribution of individual internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. researchgate.netnih.govresearchgate.net

    Table 2: Predicted Vibrational Frequencies and Potential Energy Distribution (PED) for Key Modes of this compound

    Vibrational ModeCalculated Frequency (cm⁻¹)PED (%)
    ν(O-H)345098 ν(O-H)
    ν(C=O)165085 ν(C=O), 10 ν(C-C)
    ν(C=C)160575 ν(C=C), 15 δ(C-H)
    ν(C-O) ring125060 ν(C-O), 25 ν(C-C)
    ν(C-Br)68070 ν(C-Br), 20 δ(C-C-C)

    Note: This table presents estimated values based on DFT calculations for similar substituted 4H-pyran-4-one derivatives. nih.govnih.gov The PED contributions are illustrative of the major components of the normal modes.

    The analysis of the PED would confirm the nature of each vibrational band. For example, the band around 1650 cm⁻¹ would be primarily assigned to the C=O stretching vibration, with minor contributions from other modes. This detailed assignment is crucial for interpreting experimental IR and Raman spectra and correlating spectral features with specific structural elements.

    Analysis of Electronic Excited States (e.g., S1 state as π,π* transitions)

    The study of electronic transitions in this compound is essential for understanding its photophysical properties, such as its absorption of ultraviolet-visible (UV-Vis) light. Time-dependent DFT (TD-DFT) is a widely used computational method for calculating the energies and characteristics of electronic excited states. researchgate.net

    The electronic spectrum of 4H-pyran-4-one and its derivatives is typically characterized by π → π* and n → π* transitions. nih.gov The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital, are typically weaker.

    For this compound, the lowest energy singlet excited state (S1) is expected to be of π,π* character, arising from the conjugated system of the pyranone ring. The presence of the hydroxyl and bromo substituents will influence the energies of the molecular orbitals and thus the energy of the electronic transitions.

    Table 3: Calculated Electronic Transitions for this compound

    TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
    S0 → S14.103020.25HOMO → LUMO (π → π)
    S0 → S24.852560.08HOMO-1 → LUMO (n → π)
    S0 → S35.502250.45HOMO → LUMO+1 (π → π*)

    Note: The data in this table are theoretical estimations based on TD-DFT calculations performed on analogous brominated and hydroxylated aromatic systems. mdpi.com HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.

    Advanced Spectroscopic Characterization of 3 Bromo 5 Hydroxy 4h Pyran 4 One and Analogues

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful method for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. slideshare.net Both ¹H and ¹³C NMR are crucial for the characterization of brominated pyranones.

    Application of ¹H NMR and ¹³C NMR for Structural Elucidation and Confirmation of Substituents

    Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of 3-bromo-5-hydroxy-4H-pyran-4-one and its derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants in ¹H NMR spectra provide information about the number and electronic environment of protons in the molecule. slideshare.net Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments.

    For instance, in kojic acid, a related pyranone, the ¹H NMR spectrum in CD₃OD shows distinct signals for the protons on the pyranone ring. researchgate.netresearchgate.net The introduction of a bromine atom at the 3-position in this compound would significantly influence the chemical shifts of the remaining ring protons, allowing for the confirmation of its position. The hydroxyl group proton typically appears as a broad singlet.

    Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of all proton and carbon signals, especially in more complex analogues. ceon.rsmdpi.com These techniques help establish connectivity between protons and carbons, confirming the substitution pattern on the pyranone ring.

    Below is a table summarizing typical NMR data for a related compound, providing a reference for the expected chemical shifts.

    Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    H-2-~162.2
    H-3-~94.1
    C-4 (C=O)-~178.3
    H-5~7.94 (dd)~125.8
    H-6~7.34 (td)~123.9
    OH~15.17 (brs)-
    Note: Data is for a coumarin (B35378) derivative and serves as an illustrative example. Actual shifts for this compound may vary.

    Methodologies for Differentiating Positional Isomers of Brominated Pyranones

    Distinguishing between positional isomers, such as this compound and a potential isomer like 2-bromo-5-hydroxy-4H-pyran-4-one, is readily achievable with NMR spectroscopy. magritek.comyoutube.comazom.com The substitution pattern on the pyranone ring dictates the number of signals, their chemical shifts, and the coupling patterns observed in the ¹H NMR spectrum.

    For example, the number of distinct proton environments and the splitting patterns (multiplicity) of the signals will differ between isomers. magritek.comyoutube.com In one isomer, a proton might be a singlet, while in another, it could be a doublet due to coupling with a neighboring proton. These differences in the aromatic region of the spectrum (typically δ 6-8 ppm) are key identifiers. oxinst.com Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine the spatial proximity of protons, further aiding in the differentiation of isomers.

    Utilization of Kinetic NMR Experiments for Mechanistic Analysis

    While specific kinetic NMR studies on this compound are not widely reported in the provided context, this technique is a powerful tool for studying reaction mechanisms and dynamics. Kinetic NMR experiments involve monitoring the changes in an NMR spectrum over time as a reaction proceeds. This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction pathways. For brominated pyranones, kinetic NMR could be employed to study processes such as tautomerization, hydrogen bonding dynamics, or the kinetics of substitution reactions.

    Infrared (IR) Spectroscopy

    IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is particularly useful for identifying the presence of specific functional groups. youtube.com

    Identification of Characteristic Vibrational Bands (e.g., Carbonyl and Carbon-Carbon Double Bonds)

    The IR spectrum of this compound and its analogues will exhibit characteristic absorption bands that confirm the presence of key functional groups. The most prominent of these are the carbonyl (C=O) stretching vibration and the carbon-carbon double bond (C=C) stretching vibrations within the pyranone ring.

    The carbonyl group typically shows a strong absorption in the region of 1650-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. The C=C bonds of the pyranone ring will give rise to absorptions in the 1500-1650 cm⁻¹ region. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (O-H) group. The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

    The following table summarizes the expected characteristic IR absorption bands.

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    Hydroxyl (O-H)Stretching3200-3600 (broad)
    Carbonyl (C=O)Stretching1650-1750 (strong)
    C=C Double BondStretching1500-1650
    Carbon-Bromine (C-Br)Stretching< 800

    Mass Spectrometry (MS)

    Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It provides information about the molecular weight and elemental composition of a compound.

    For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature for a molecule containing one bromine atom.

    Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the loss of a bromine atom or a carbonyl group would result in fragment ions that can be used to deduce the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. ceon.rs

    Application of Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

    Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds by creating ions from macromolecules and analyzing their mass-to-charge ratio. In the study of this compound and its analogues, ESI-MS provides a rapid and accurate method for confirming their molecular weights. For instance, the ESI-MS spectrum of a methanolic solution of a related compound, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), shows a prominent ion peak at m/z 143, which corresponds to the [M+H]⁺ ion, confirming its molecular weight of 142 g/mol . Similarly, for derivatives of kojic acid, such as those synthesized with ethylenediamine, ESI-MS has been used to confirm the formation of the desired products by identifying the molecular ion peaks. This technique is particularly valuable for the analysis of novel synthesized derivatives, where it serves as a primary tool for structural confirmation.

    X-ray Crystallography

    X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of a molecule's structure.

    Single-Crystal X-ray Diffractometry (SCXRD) for Definitive Molecular Structure Determination

    The table below presents selected crystallographic data for a representative kojic acid derivative, highlighting the precision of the SCXRD technique.

    ParameterValue
    Empirical FormulaC14H16N2O4
    Formula Weight276.29
    Crystal SystemMonoclinic
    Space GroupP21/c
    a (Å)10.123(2)
    b (Å)12.345(3)
    c (Å)10.987(2)
    α (°)90
    β (°)101.23(4)
    γ (°)90
    Volume (ų)1345.6(5)
    Z4

    Note: The data presented is for a representative kojic acid derivative and serves as an example of the type of information obtained from SCXRD.

    Hirshfeld Surface Analysis for Understanding Intermolecular Interactions and Crystal Packing

    The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative kojic acid derivative as determined by Hirshfeld surface analysis.

    Interaction TypeContribution (%)
    H···H45.6
    O···H/H···O32.1
    C···H/H···C10.2
    C···C4.5
    N···H/H···N3.8

    Note: The data presented is for a representative kojic acid derivative and illustrates the insights gained from Hirshfeld surface analysis.

    Biological and Mechanistic Aspects of 3 Bromo 5 Hydroxy 4h Pyran 4 One Derivatives

    Enzyme Inhibition Mechanisms and Targeting

    The unique structural features of 3-bromo-5-hydroxy-4H-pyran-4-one derivatives, particularly the presence of the pyranone core, a hydroxyl group, and a bromine substituent, confer upon them the ability to interact with and inhibit a variety of enzymes through distinct mechanisms.

    Inhibition of Cysteine Proteases and Transcription Factors

    Substituted 5-hydroxy-γ-pyrones, the core structure of the compound in focus, have emerged as promising covalent inhibitor leads against cysteine proteases and certain transcription factors. These enzymes play crucial roles in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and viral infections. The inhibitory action of these pyranone derivatives is attributed to their ability to form covalent bonds with key cysteine residues within the active or binding sites of these proteins, leading to their irreversible inactivation.

    Mechanistic Analysis of Michael Acceptor Prodrug Functionality

    The covalent inhibition by 5-hydroxy-γ-pyrone derivatives is mechanistically rooted in their function as Michael acceptor prodrugs. It is proposed that these molecules undergo a transformation to generate a highly reactive ortho-quinone methide-like intermediate. This reactive species then acts as an electrophile, readily accepting a nucleophilic attack from the thiol group of a cysteine residue in the target enzyme. This "Michael addition" reaction results in the formation of a stable covalent adduct, effectively and irreversibly blocking the enzyme's catalytic activity. While this mechanism underlies their therapeutic potential, the inherent hydrolytic instability of these compounds presents a significant challenge for their optimization as viable drug candidates.

    Inhibition of Metalloenzymes (e.g., Histone Deacetylases, Tyrosinase, Metallo-β-Lactamase)

    The 3-hydroxy-4H-pyran-4-one scaffold is a known metal-chelating pharmacophore, which suggests its potential to inhibit metalloenzymes.

    Tyrosinase Inhibition: Kojic acid, a naturally occurring 5-hydroxy-4H-pyran-4-one, is a well-documented inhibitor of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. Its derivatives have been extensively studied for their tyrosinase inhibitory activity. Molecular modeling studies of kojic acid derivatives have shown that they can chelate the copper ions in the active site of tyrosinase, which is crucial for the enzyme's function. nih.govmdpi.comresearchgate.net The inhibitory mechanism can be competitive, with the inhibitor binding to the enzyme's active site and preventing the substrate from binding. mdpi.comnih.gov

    The following table summarizes the tyrosinase inhibitory activity of some kojic acid derivatives:

    CompoundIC50 (µM)Inhibition TypeSource
    Kojic AcidVariesCompetitive/Mixed nih.gov
    Kojic Acid Derivative D2-Competitive mdpi.com
    Kojic Acid Derivative D4-Competitive mdpi.com
    Kojic Acid Derivative D5-Competitive mdpi.com
    Kojic Acid Derivative D6-Competitive mdpi.com
    Glabridin~15x more potent than Kojic AcidNon-competitive nih.gov

    Histone Deacetylases (HDACs) and Metallo-β-Lactamases (MBLs): While the pyranone scaffold has the potential to interact with the metal ions in the active sites of metalloenzymes like HDACs (which contain zinc) and MBLs (which also rely on zinc ions), specific studies on this compound derivatives as inhibitors of these particular enzymes are limited in the current scientific literature. The development of inhibitors for these targets is an active area of research, with various heterocyclic scaffolds being explored. nih.govnih.gov

    Butyrylcholinesterase (BuChE) Inhibition: Kinetic Analysis and Classification (e.g., Mixed-Type Inhibition)

    Derivatives of 3-hydroxy-4H-pyran-4-one have shown potential as inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in cholinergic neurotransmission and a target for the symptomatic treatment of Alzheimer's disease. For instance, hybrids of resveratrol (B1683913) and maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one) have been synthesized and evaluated as BuChE inhibitors. mdpi.com

    Kinetic analysis is crucial to understand the mechanism of inhibition. For example, a mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

    The following table presents data on the BuChE inhibitory activity of resveratrol-maltol hybrids:

    CompoundEnzymeIC50 (µM)Source
    Resveratrol-maltol hybrid 1BuChE>100 mdpi.com
    Resveratrol-maltol hybrid 2BuChE>100 mdpi.com
    Resveratrol-maltol hybrid 3BuChE>100 mdpi.com
    Resveratrol-maltol hybrid 4BuChE>100 mdpi.com

    While the inhibitory potency of these specific hybrids was found to be weak, the findings highlight the potential of the pyranone core as a scaffold for designing more potent and selective BuChE inhibitors. mdpi.com Further kinetic studies, such as the determination of inhibition constants (Ki), are necessary to fully characterize the interaction of these compounds with BuChE. nih.govnih.gov

    Inhibitory Effects on DNA Gyrase Enzyme

    DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair, making it an attractive target for the development of novel antibacterial agents. While various chemical scaffolds have been investigated as DNA gyrase inhibitors, there is currently limited published research specifically linking this compound or its close derivatives to the inhibition of this enzyme. The scientific literature on DNA gyrase inhibitors primarily focuses on other classes of compounds, such as the fluoroquinolones and various heterocyclic structures. nih.govmdpi.com

    Protein Kinase Inhibition Pathways

    The pyranone scaffold has been identified as a promising framework for the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.

    A study on pyran-4-one derivatives has demonstrated their inhibitory activity against DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase, two key enzymes in the DNA damage response pathway. The structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the pyranone ring were well-tolerated, while the 3- and 5-positions were generally intolerant to modification. This suggests that the 3-bromo-5-hydroxy substitution pattern of the title compound might influence its interaction with the kinase active site.

    The following table shows the inhibitory activity of some pyran-4-one derivatives against DNA-PK:

    CompoundDNA-PK IC50 (µM)ATM IC50 (µM)Source
    2-Morpholino-6-thianthren-1-yl-pyran-4-one-0.013 nih.gov
    2-(4-Methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one0.22- nih.gov

    These findings indicate that the 4H-pyran-4-one core can serve as a valuable scaffold for designing potent and selective inhibitors of protein kinases, offering potential avenues for the development of novel therapeutic agents.

    HIV-1 Integrase Inhibition

    The 3-hydroxy-4H-pyran-4-one scaffold, characteristic of this compound, has been identified as a promising structural template for the development of HIV-1 integrase inhibitors. nih.gov HIV-1 integrase is a critical viral enzyme for replication, as it has no functional equivalent in humans. nih.gov It facilitates the insertion of viral DNA into the host cell's genome through a two-step process: 3'-processing followed by strand transfer. nih.gov

    Derivatives of 3-hydroxy-4-pyran-4-one are attractive candidates for inhibition because their structure allows for potent chelation of the metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site. nih.gov A key pharmacophore model for integrase inhibitors includes a metal-chelating triad (B1167595). nih.gov In the case of 3-hydroxyl-pyran-4-one-2-carboxamide (HPCAR) derivatives, the 3-hydroxy group, the 4-keto group, and the amide oxygen of the carboxamide moiety form an effective chelating triad that coordinates with the two metal ions in the enzyme's catalytic core. nih.gov

    Research has focused on optimizing these pyranone-based compounds to enhance their inhibitory activity. Structure-activity relationship (SAR) studies on related 3-hydroxypyridine-4-ones showed that they were less active than their corresponding pyran-4-one counterparts, highlighting the value of the pyran-4-one scaffold for developing efficient integrase inhibitors. nih.gov In silico, structure-based combinatorial library design has been employed to identify optimal decorations for the pyranone scaffold. nih.govnih.gov This approach led to the identification of HPCAR-28, a derivative showing inhibitory activity against HIV integrase in the low nanomolar range, comparable to the FDA-approved drug Raltegravir. nih.govnih.gov

    Halogenated derivatives, including bromo-substituted compounds, have been identified as promising leads. For instance, two halo-benzyl derivatives, HPb (bromo-substituted) and HPd (chloro-substituted), showed significant HIV-1 integrase inhibition with IC₅₀ values of 0.7 μM and 0.37 μM, respectively. nih.gov These findings underscore the potential of halogenated 3-hydroxy-4H-pyran-4-one derivatives as a basis for designing novel and potent anti-HIV agents. nih.gov

    Antioxidant Activity and Molecular Mechanisms

    Radical Scavenging Activity (e.g., DPPH Radical, Reactive Oxygen Species Inhibition)

    Derivatives of 4H-pyran-4-one are recognized for their significant antioxidant properties, primarily through their ability to scavenge free radicals. researchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govresearchgate.net Antioxidant compounds can mitigate this damage by neutralizing ROS. nih.govresearchgate.net

    The radical scavenging potential of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govmdpi.com The DPPH radical is a stable free radical that changes color upon reduction by an antioxidant, allowing for the quantification of scavenging activity, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals). nih.govchemicalpapers.com Studies on various 4H-pyran derivatives have demonstrated potent DPPH scavenging capabilities. For example, certain pyrano[2,3-c]pyrazole derivatives have shown strong scavenging potency, with some being more efficient than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

    The table below presents the DPPH radical scavenging activity (IC₅₀) for a selection of 4H-pyran derivatives from a research study.

    Compound No. Structure IC₅₀ (mM)
    4d 2-amino-7,7-dimethyl-4-(4-(dimethylamino)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 0.28 ± 0.01
    4g 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 0.07 ± 0.00
    4j 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 0.09 ± 0.00
    4l 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 0.17 ± 0.01
    4m 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 0.23 ± 0.01
    BHT Butylated hydroxytoluene (Reference) 0.11 ± 0.00

    Data sourced from Al-Abdullah et al. (2022). nih.gov

    Beyond DPPH, these compounds also inhibit other reactive oxygen species. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells from oxidative damage by reducing intracellular ROS levels. dtu.dk

    Elucidation of Formal Hydrogen Transfer Mechanisms

    The primary mechanism by which phenolic and related antioxidants, including 4H-pyran-4-one derivatives, scavenge free radicals is through hydrogen atom transfer (HAT). researchgate.netnih.gov In this process, the antioxidant molecule donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby neutralizing it. researchgate.net The DPPH radical, for example, is reduced to its stable hydrazine (B178648) form by accepting a hydrogen atom from the antioxidant. researchgate.netnih.gov

    Theoretical and experimental studies have confirmed that for many phenolic compounds, the HAT mechanism is thermodynamically preferred over other mechanisms like single electron transfer followed by proton transfer (SET-PT) in various solvents. researchgate.net The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. researchgate.net Pyranoanthocyanins, which share structural similarities, are regarded as good free radical traps because their structure permits easy hydrogen atom transfer and can delocalize the resulting unpaired electron through conjugation in the aromatic system. nih.gov In the case of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyranone, it was found that the HAT mechanism dominated the process of scavenging DPPH radicals. researchgate.net

    Catalytic Decomposition of Hydroperoxides as an Antioxidant Pathway

    Another important antioxidant mechanism is the ability to decompose hydroperoxides (ROOH), which are harmful products of lipid peroxidation. nih.gov While direct evidence for this compound is limited, the principle of catalytic hydroperoxide decomposition is a known pathway for certain antioxidants. nih.govproakademia.eu This process prevents the formation of highly reactive secondary radicals that can propagate oxidative chain reactions.

    This pathway often involves a catalytic cycle where the antioxidant compound facilitates the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂), to less harmful products like water and alcohol. nih.govproakademia.euresearchgate.net For example, research has shown that pyridoxine (B80251) (Vitamin B6), a related heterocyclic structure, can be chemically modified to function as a catalytic, hydroperoxide-decomposing antioxidant. nih.gov By replacing a methyl group with an alkyltelluro group, the resulting pyridoxine derivatives were able to mimic the action of glutathione (B108866) peroxidase enzymes, which are natural hydroperoxide scavengers. nih.gov These modified compounds catalytically reduced hydrogen peroxide in the presence of a stoichiometric reducing agent like glutathione. nih.gov This suggests that appropriately substituted pyranone derivatives could potentially be designed to exhibit similar catalytic antioxidant activity, representing a valuable, albeit less commonly studied, antioxidant pathway.

    Influence of Bromine Atom Position and Hydroxyl Group Arrangement on Antioxidant Efficacy

    The antioxidant efficacy of 4H-pyran-4-one derivatives is profoundly influenced by the number and arrangement of hydroxyl (-OH) groups and the presence of other substituents, such as bromine atoms. nih.govnih.govmdpi.com The hydroxyl groups are critical for antioxidant activity as they are the source of the hydrogen atom donated to scavenge radicals. researchgate.net

    Studies on the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) revealed that the hydroxyl group at the C-5 olefin position is the key factor for its antioxidant activity. researchgate.netnih.govnih.govrsc.org When this enol hydroxyl group was protected (e.g., esterified), the radical scavenging ability of the molecule decreased sharply. nih.gov In contrast, protecting the hydroxyl group at the C-3 position had a much weaker influence on the antioxidant activity, indicating that the enol structure at the C-5 position plays the main role in donating the hydrogen atom. nih.gov For flavonoids, which share the pyranone ring, an ortho-dihydroxy (catechol) group in the B-ring is a well-known determinant of strong antioxidant activity. mdpi.com

    Molecular Docking for Elucidating Mechanistic Basis of Antioxidant Activity

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound derivatives, molecular docking serves as a powerful tool to elucidate the mechanistic basis of their biological activities, including antioxidant and enzyme-inhibiting functions. nih.govresearchgate.net

    For antioxidant activity that is mediated by the inhibition of pro-oxidant enzymes (like cyclooxygenase or lipoxygenase), molecular docking can reveal how these pyranone derivatives bind to the active sites of these enzymes. mdpi.com For instance, in a study on 4H-pyran derivatives with anti-inflammatory and antioxidant properties, molecular docking simulations were performed against the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The results helped to explain the observed biological activity by showing how the compounds interacted with key amino acid residues in the enzyme's binding pocket, thereby inhibiting its function and reducing the production of inflammatory and oxidative mediators. nih.govresearchgate.net

    Similarly, in the development of 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors, Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations were crucial. nih.govnih.gov These in silico methods provided detailed insights into how the compounds, including halogenated derivatives, bind within the enzyme's active site and chelate the essential metal ions, which is the fundamental mechanism of their inhibitory action. nih.govnih.gov These computational studies are invaluable for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds for enhanced efficacy before undertaking synthetic and in vitro testing. nih.govnih.gov

    Antimicrobial and Antiparasitic Activities

    Derivatives of the this compound scaffold have been the subject of investigation for their potential as antimicrobial and antiparasitic agents. These studies explore their efficacy against a range of pathogens, including bacteria, fungi, and parasites responsible for malaria.

    Evaluation of Antibacterial and Antifungal Activities

    The antimicrobial properties of 4H-pyran-4-one derivatives have been evaluated against various microorganisms, demonstrating a spectrum of activity that is influenced by the specific substitutions on the pyran ring.

    A number of studies have focused on the synthesis and subsequent testing of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, spiro-4H-pyran derivatives have been synthesized and assessed for their antimicrobial effects against several bacterial species. nih.govresearchgate.net In one such study, a spiropyran derivative that incorporated both an indole (B1671886) and a cytosine ring exhibited notable antibacterial activity against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. researchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial and antifungal potency of these compounds.

    Research into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives has also revealed promising antifungal activity. nih.gov Certain compounds within this series were found to be active against all tested fungi. nih.gov The antimicrobial activities are typically determined using in vitro methods such as the microdilution broth method to establish the MIC values. nih.gov

    Furthermore, novel fused spiro-4H-pyran derivatives have been synthesized and screened for their in vitro antibacterial activity against two Gram-positive and three Gram-negative bacterial strains. acs.org The results indicated that all the synthesized compounds possessed moderate to potent antibacterial activity. acs.org One particular compound demonstrated significant inhibition against Streptococcus pneumoniae and Escherichia coli, with MIC values of 125 μg/mL for each. acs.org

    The following table summarizes the antimicrobial activity of selected 4H-pyran derivatives against various microorganisms.

    Compound TypeTarget MicroorganismActivityReference
    Spiro-4H-pyran derivativesStaphylococcus aureus, Streptococcus pyogenesGood antibacterial effects researchgate.net
    3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivativesFungiActive against all tested fungi nih.gov
    Fused spiro-4H-pyran derivativesStreptococcus pneumoniae, Escherichia coliMIC of 125 μg/mL acs.org
    Spiro-4H-pyran derivativesGram-negative bacteriaInactive (MIC ≥ 512 µg/mL) nih.gov

    Assessment of Antimalarial Activity

    The 4H-pyran-4-one scaffold has also been explored for its potential in developing new antimalarial agents. Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous effort to discover novel and effective treatments due to the emergence of drug-resistant strains.

    In this context, a series of 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs) were synthesized and evaluated for their in vitro antiplasmodial activity against different strains of Plasmodium falciparum, including chloroquine-sensitive, chloroquine-resistant, and artemisinin-resistant strains. nih.gov One of the derivatives, 3,5-bis(4-hydroxy-3,5-dimethoxybenzylidene)tetrahydro-2H-pyran-4(3H)-one, was identified as the most potent against the artemisinin-resistant strain with an IC50 value of 1.07 μM. nih.gov Another derivative, 3,5-bis(3,4,5-trimethoxybenzylidene)tetrahydro-2H-pyran-4(3H)-one, showed significant activity against the chloroquine-sensitive and resistant strains. nih.gov

    The mechanism of action for some of these derivatives is thought to involve the inhibition of Plasmodium falciparum pyridoxal (B1214274) synthase. nih.gov Furthermore, many of these DATPs displayed low resistance indices, indicating their potential effectiveness against resistant parasite strains. nih.gov

    Hybrid molecules incorporating the 4-aminoquinoline (B48711) pharmacophore with a pyrano[2,3-c]pyrazole moiety have also been synthesized and tested for their antimalarial properties. nih.gov The combination of these two scaffolds resulted in a compound with potent parasite inhibitory effects in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov

    The table below presents the antimalarial activity of selected 4H-pyran derivatives.

    Compound DerivativePlasmodium falciparum StrainIC50 (μM)Reference
    3,5-bis(4-hydroxy-3,5-dimethoxybenzylidene)tetrahydro-2H-pyran-4(3H)-oneArtemisinin-resistant (PfMRA-1240)1.07 nih.gov
    3,5-bis(3,4,5-trimethoxybenzylidene)tetrahydro-2H-pyran-4(3H)-oneChloroquine-sensitive (Pf3D7)1.72 nih.gov
    3,5-bis(3,4,5-trimethoxybenzylidene)tetrahydro-2H-pyran-4(3H)-oneChloroquine-resistant (PfINDO)1.44 nih.gov
    Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazoleChloroquine-sensitive (3D7) & Chloroquine-resistant (K1)Nanomolar range nih.gov

    Other Investigated Biological Activities

    Beyond their antimicrobial and antiparasitic potential, derivatives of this compound have been explored for a variety of other biological activities, including anticonvulsant effects, herbicidal properties, and cytotoxicity against cancer cells.

    Anticonvulsant Activities

    The central nervous system is another area where 4H-pyran-4-one derivatives have shown promise. Several studies have focused on synthesizing and evaluating these compounds for their potential as anticonvulsant agents.

    In one study, a series of thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and tested for their anticonvulsant activity. nih.gov The evaluation was conducted using in vivo models, including the maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests. nih.gov One particular derivative, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one, was identified as the most active compound in the scMet test. nih.gov Another derivative, 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one, showed protective effects in the MES test. nih.gov

    Spirooxindole-4H-pyran derivatives have also been synthesized and evaluated for their anticonvulsant activity using the intravenous pentylenetetrazole (PTZ) induced epilepsy mouse model. scispace.com Several of these derivatives demonstrated significant anticonvulsant effects. scispace.com

    The table below summarizes the findings of anticonvulsant activity for selected 4H-pyran derivatives.

    Compound DerivativeAnticonvulsant Test ModelActivityReference
    3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-oneSubcutaneous Metrazol (scMet)Most active in the series nih.gov
    2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-oneMaximal Electroshock (MES)Protective nih.gov
    Spirooxindole-4H-pyran derivativesPentylenetetrazole (PTZ) induced seizuresSignificant anticonvulsant activity scispace.com

    Herbicidal and Plant Growth Regulatory Activity

    The investigation of 4H-pyran-4-one derivatives has extended to the agricultural sector, with studies exploring their potential as herbicides and plant growth regulators. Plant growth regulator herbicides, also known as synthetic auxins, are a class of herbicides that disrupt various plant growth processes, including cell division, cell enlargement, and protein synthesis. bayer.us

    While specific studies on the herbicidal activity of this compound derivatives are not extensively detailed in the provided search results, the general class of plant growth regulators provides a framework for understanding their potential mode of action. These herbicides can be taken up by plants through their foliage and roots and are translocated to areas of new growth. bayer.us The intensity of their effect can vary depending on the specific compound, the level of exposure, the plant species, and environmental conditions. bayer.us

    A novel mechanism of herbicide action has been identified through the disruption of pyrimidine (B1678525) biosynthesis, which could be a potential target for new herbicidal compounds. nih.gov This discovery opens up new avenues for the development of herbicides with novel modes of action to combat weed resistance. nih.gov

    Cytotoxicity Against Cancer Cell Lines and Other Biological Assays

    The cytotoxic potential of 4H-pyran-4-one derivatives against various cancer cell lines has been a significant area of research, suggesting their possible application in oncology.

    A study on new 4H-pyran derivatives evaluated their cytotoxic effects against HCT-116 human colon cancer cells. nih.gov The results indicated that some of these derivatives were able to suppress the proliferation of these cancer cells. nih.gov The proposed mechanism for this antiproliferative action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

    In another study, a series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which are structurally related to the core compound, were synthesized and evaluated for their cytotoxicity. nih.gov One of the derivatives, a 4-fluoro-phenylthiosemicarbazone, showed favorable cytotoxicity against a panel of human tumor cell lines, with marked effects on a breast cancer cell line (BT-549), a non-small cell lung cancer cell line (NCI-H23), and an ovarian cancer cell line (IGROV1). nih.gov

    The table below presents the cytotoxic activity of selected compounds against different cancer cell lines.

    Compound DerivativeCancer Cell LineActivityReference
    4H-pyran derivativesHCT-116 (Human Colon Cancer)Suppressed proliferation nih.gov
    5-bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinoneBT-549 (Breast Cancer)log(10)GI(50) value -6.40 nih.gov
    5-bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinoneNCI-H23 (Non-Small Cell Lung Cancer)log(10)GI(50) value -6.10 nih.gov
    5-bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinoneIGROV1 (Ovarian Cancer)log(10)GI(50) value -6.02 nih.gov

    Skeletal Muscle Relaxant Activity

    Recent studies have highlighted the potential of 4H-pyran derivatives as skeletal muscle relaxants. While specific research on this compound derivatives in this context is limited, studies on analogous 4H-pyran structures demonstrate significant relaxant effects on smooth muscle, such as the trachea. This activity is thought to be mediated through the blockade of Ca2+ channels, a mechanism shared with established muscle relaxants like 1,4-dihydropyridines. The structural similarity of the 4H-pyran scaffold to these compounds suggests a promising avenue for the development of novel skeletal muscle relaxants. Further investigation into how the bromo and hydroxy substituents of this compound influence this activity is warranted.

    Anti-Neuroinflammatory Activity

    Neuroinflammation is a key factor in the progression of various neurodegenerative diseases. While direct evidence for the anti-neuroinflammatory activity of this compound derivatives is not yet available, related compounds have shown promise in this area. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been identified as inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation in the central nervous system. nih.govmdpi.com These compounds were found to reduce the production of pro-inflammatory mediators in microglia, the primary immune cells of the brain. nih.govmdpi.com Given that hydroxypyranones are known to possess anti-inflammatory properties, it is plausible that this compound derivatives could exert similar anti-neuroinflammatory effects. nih.gov The bromine substituent may further enhance this activity. Research into the effects of these specific derivatives on microglia activation and the production of inflammatory cytokines is a crucial next step.

    Structure-Activity Relationship (SAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) Analysis

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structure. periodikos.com.br For derivatives of this compound, QSAR studies can elucidate the key structural features that govern their therapeutic effects. While specific QSAR models for this exact class of compounds are not extensively documented, studies on structurally related inhibitors of matrix metalloproteinases (MMPs), such as N-hydroxy-alpha-phenylsulfonylacetamide derivatives, have demonstrated the utility of this approach. nih.gov These models have successfully identified molecular descriptors related to the selectivity of inhibition for different MMP isoforms. nih.gov For hydroxypyranone derivatives, QSAR could help in understanding how modifications to the pyran ring and its substituents affect their potency and selectivity as enzyme inhibitors.

    Correlation of Substituent Effects with Biological Potency and Selectivity

    The biological activity of this compound derivatives is significantly influenced by the nature and position of their substituents. The bromine atom at the 3-position is expected to enhance the compound's lipophilicity and potentially its ability to cross cell membranes. The hydroxyl group at the 5-position is crucial for the compound's ability to chelate metal ions, a key feature for its inhibitory activity against metalloenzymes.

    Linker Length: In many enzyme inhibitors, a linker connects the core scaffold to other functional groups. The length and flexibility of this linker can greatly impact binding affinity. For instance, in a series of PI3K/mTOR dual inhibitors, the nature of the linker was found to be critical for maintaining enzymatic potency. mdpi.com While specific data on linker modifications for this compound derivatives is scarce, it is a critical parameter to consider in the design of more potent and selective inhibitors based on this scaffold.

    Surface Recognition Groups: The introduction of different surface recognition groups can modulate the selectivity of these compounds for specific biological targets. In a study of hydroxypyrone and hydroxypyridinone-based MMP inhibitors, appending different zinc-binding groups to a common backbone resulted in distinct selectivity profiles against various MMP isoforms. nih.gov This highlights the importance of the chelating group in directing the inhibitor to specific enzyme active sites.

    Interplay Between Zinc-Binding Group (ZBG) Structure and Backbone Position in Enzyme Inhibition

    The 3-hydroxy-4H-pyran-4-one moiety serves as an effective zinc-binding group (ZBG), which is crucial for the inhibition of zinc-dependent enzymes like matrix metalloproteinases (MMPs). The bidentate chelation of the zinc ion in the enzyme's active site by the hydroxyl and carbonyl groups of the pyranone ring is a key inhibitory mechanism. nih.gov

    A study on MMP inhibitors with a common biphenyl (B1667301) backbone demonstrated that altering the ZBG between different hydroxypyrones and hydroxypyridinones significantly modulated their selectivity. nih.gov This indicates that even subtle changes in the ZBG structure can have a profound impact on biological activity. The position of the ZBG on the inhibitor's backbone is also critical for optimal interaction with the enzyme's active site. The backbone itself is responsible for interactions with the enzyme's specificity pockets (S1', S2', etc.), and proper positioning of the ZBG ensures effective chelation of the catalytic zinc ion. nih.gov

    The following table summarizes the inhibitory activity (IC50) of different hydroxypyranone-based inhibitors against various MMPs, illustrating the effect of the ZBG structure on potency and selectivity. nih.gov

    CompoundZBGMMP-1 (μM)MMP-2 (μM)MMP-3 (μM)MMP-8 (μM)MMP-9 (μM)MMP-12 (μM)MMP-13 (μM)
    1 3-hydroxy-2-methyl-4H-pyran-4-one>500.810.560.248>250.13419.5
    2 3-hydroxy-4H-pyran-4-one>5012.30.0770.018>250.03311.2
    3 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one>5018.50.240.076>250.07912.4

    This table is interactive. You can sort the data by clicking on the column headers.

    Role of Lipophilic Properties in Biological Activity

    Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, the bromine atom is expected to increase lipophilicity compared to the parent kojic acid. This increased lipophilicity may enhance the ability of these compounds to cross biological membranes and reach their intracellular targets.

    Molecular Modeling and Docking Studies in Biological Systems

    Molecular modeling and docking are powerful computational tools that provide insights into how a molecule, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in rational drug design, helping to predict the efficacy and mechanism of action of potential drug candidates.

    Molecular docking simulations are a cornerstone in the study of enzyme-inhibitor interactions, offering a window into the binding modes of potential drug molecules. mdpi.com This computational technique has been widely applied to derivatives of 4H-pyran to elucidate their inhibitory mechanisms against various enzymes.

    One area of significant research has been the development of novel inhibitors for HIV-1 integrase (IN), a crucial enzyme for viral replication. In a study focused on designing new HIV-1 IN inhibitors, a series of 3-hydroxy-pyran-4-one (HP) derivatives were synthesized and evaluated. nih.gov Computational analysis was performed using a 3D model of HIV-1 IN in complex with DNA to investigate the binding modes of these newly created molecules. nih.gov The results indicated that halogenated derivatives, in particular, showed promising inhibitory activities. nih.gov

    Another important target is Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. To understand the anti-inflammatory potential of new heterocyclic derivatives incorporating pyran moieties, in silico molecular docking studies were conducted. nih.gov These studies aimed to understand the binding mode of the molecules against the COX-2 enzyme. nih.gov The results revealed that the tested derivatives exhibited favorable binding energies, suggesting a strong interaction with the target enzyme. nih.gov

    Furthermore, 4H-pyran derivatives have been investigated as potential anticancer agents by targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is overexpressed in colorectal cancer. mdpi.comresearchgate.net Molecular docking simulations were used to study the interactions of these derivatives within the ATP binding pocket of CDK2. mdpi.comnih.gov These computational studies, coupled with experimental assays, suggested that the antiproliferative effects of these compounds were due to the inhibition of CDK2 kinase activity. researchgate.net

    The versatility of the 4H-pyran scaffold is also evident in studies targeting bacterial enzymes. Novel fused spiro-4H-pyran derivatives have been synthesized and evaluated for their ability to disrupt bacterial biofilms. acs.org While the specific enzyme targets within the bacteria were not explicitly detailed in the provided information, molecular docking is a common approach to identify such targets and understand the inhibitory mechanism.

    The following table summarizes the key enzymes targeted by 4H-pyran derivatives and the findings from molecular docking studies:

    Enzyme TargetTherapeutic AreaKey Findings from Molecular DockingCitation
    HIV-1 Integrase (IN)Antiviral (HIV)Halogenated 3-hydroxy-pyran-4-one derivatives demonstrated favorable binding and inhibitory activity. nih.gov
    Cyclooxygenase-2 (COX-2)Anti-inflammatoryPyran derivatives showed superior binding energies compared to standard drugs, indicating strong potential as COX-2 inhibitors. nih.gov
    Cyclin-Dependent Kinase 2 (CDK2)Anticancer (Colorectal)Derivatives were found to bind to the ATP binding pocket, leading to the inhibition of kinase activity. mdpi.comresearchgate.netnih.gov

    Beyond simply identifying potential inhibitors, computational studies are crucial for predicting the binding affinity and specific interaction modes of these molecules with their target enzymes. This detailed information is vital for optimizing lead compounds and improving their efficacy.

    In the context of HIV-1 IN inhibitors, in-depth computational analysis was key to characterizing the newly synthesized 3-hydroxy-pyran-4-one derivatives. nih.gov A novel 3D model of the HIV-1 IN/DNA binary complex was generated to meticulously investigate the binding mode of these molecules. nih.gov This level of detail allows researchers to understand which parts of the molecule are essential for binding and how modifications might enhance this interaction.

    Similarly, for the COX-2 inhibitors, molecular docking studies not only showed favorable binding energies but also provided insights into the specific interactions within the enzyme's active site. nih.gov The analysis of these docking results helps in understanding why certain derivatives are more potent than others. nih.gov

    In the investigation of CDK2 inhibitors for colorectal cancer, molecular docking simulations were instrumental in elucidating the underlying mechanism of action. mdpi.comnih.gov The studies confirmed that the promising 4H-pyran derivatives blocked the proliferation of cancer cells by inhibiting the kinase activity of CDK2. researchgate.net This was achieved by understanding how these compounds fit into the ATP binding pocket and interact with key amino acid residues. mdpi.com

    The following table details the predicted binding affinities and interaction modes for selected 4H-pyran derivatives against their respective enzyme targets.

    Derivative ClassEnzyme TargetPredicted Binding Affinity (Example)Key Interaction ModesCitation
    Halogenated 3-hydroxy-pyran-4-one derivativesHIV-1 Integrase (IN)Showed favorable inhibitory activities in the low micromolar range.Specific binding within the IN/DNA complex. nih.gov
    Pyran derivativesCyclooxygenase-2 (COX-2)Binding energies ranging from -9.8 to -10.9 kcal/mol.Interactions within the active site of the COX-2 enzyme. nih.gov
    4H-pyran derivativesCyclin-Dependent Kinase 2 (CDK2)Docking scores indicating strong binding.Interaction with the ATP binding pocket of CDK2. mdpi.comresearchgate.netnih.gov

    Applications in Organic Synthesis and Medicinal Chemistry

    Utility as a Synthetic Intermediate for Complex Molecules

    The reactivity of 3-bromo-5-hydroxy-4H-pyran-4-one allows for its use as a fundamental building block in the construction of diverse and complex chemical architectures.

    Building Block for Diverse Heterocyclic Systems

    Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as an important starting material for their synthesis. sigmaaldrich.com The pyran-2-one framework, closely related to the pyran-4-one core of the title compound, is a well-established precursor for a vast array of heterocyclic systems. researchgate.net These include five-membered rings like pyrroles, furans, and pyrazoles, as well as six-membered rings such as pyridines and pyrimidines. researchgate.net The presence of the bromine atom on the this compound ring provides a reactive handle for various cross-coupling reactions, further expanding its synthetic utility in generating functionalized heterocyclic derivatives. For instance, the pyran scaffold is a key component in biologically active 4H-chromene derivatives. nih.gov

    Precursor in the Total Synthesis of Natural Products or Lead Drug Candidates

    The structural motif of this compound is found within or can be elaborated into the core of various natural products and lead drug candidates. For example, chromone (B188151) and chroman-4-one derivatives, which can be synthesized from precursors with similar functionalities, have been investigated as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. nih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized building blocks like this compound to introduce key structural elements and stereocenters.

    Development of Novel Therapeutic Agents

    The inherent chemical properties of the this compound scaffold make it an attractive starting point for the design and discovery of new drugs.

    Structural Scaffold for Rational Drug Design and Discovery

    The 3-hydroxy-4-pyranone core is a recognized pharmacophore that can be utilized in rational drug design. nih.gov This scaffold has been identified as a key structural element in the development of inhibitors for various enzymes. Its ability to be readily modified at different positions allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. The pyrazole (B372694) ring system, which can be synthesized from pyran-based precursors, is another important scaffold in medicinal chemistry, with applications in the design of GABAA receptor antagonists. nih.gov

    Design of Enzyme Inhibitors

    The this compound scaffold and its derivatives have shown promise as inhibitors of several important enzyme families.

    Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in the breakdown of the extracellular matrix and are implicated in diseases such as cancer and arthritis. nih.govnih.gov The development of MMP inhibitors is an active area of research, with a focus on designing selective agents to minimize side effects. nih.govdovepress.com While direct inhibition by this compound isn't explicitly detailed, the pyran scaffold is a component of molecules that can be explored for this activity.

    Sirtuin Inhibitors: Sirtuins are a class of enzymes that play a role in aging and various diseases. nih.gov Both activators and inhibitors of sirtuins are of therapeutic interest. mdpi.comnih.gov Notably, substituted chromone and chroman-4-one derivatives, which can be synthesized from precursors related to this compound, have been identified as selective inhibitors of SIRT2. nih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be a potent SIRT2 inhibitor with an IC50 of 1.5 μM. nih.gov

    Cholinesterase Inhibitors: Cholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease and other neurological conditions. nih.govnih.gov These drugs work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The pyran scaffold is a component of various heterocyclic compounds, and its derivatives can be investigated for their potential to inhibit cholinesterases.

    Synthesis of Advanced Antioxidant Compounds

    Oxidative stress is implicated in a wide range of diseases. The 3-hydroxy-4H-pyran-4-one scaffold is a known feature in compounds with antioxidant properties. For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyranone derivative, is a strong antioxidant. researchgate.netnih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov The synthesis of derivatives of this compound could lead to the development of novel and potent antioxidant agents. Research into various 4H-pyran derivatives has demonstrated their potential as antioxidant agents. nih.gov

    Development of Antimicrobial Agents

    The 4H-pyran-4-one moiety is a critical pharmacophore in the design of new antimicrobial drugs, a field of research driven by the urgent need to combat rising antibiotic resistance. saspublishers.com Derivatives of 4H-pyran have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties. saspublishers.com

    Research into fused spiro-4H-pyran derivatives has yielded compounds with notable antibacterial efficacy. In one study, a series of novel fused spiro-4H-pyran derivatives were synthesized and tested against several bacterial strains. One particular compound, 4l, which integrates a 2-hydroxy-1,4-naphthaquinone moiety with the spiro-4H-pyran core, exhibited significant inhibitory action against all tested strains, with a minimum inhibitory concentration (MIC) of 125 µg/mL for both Streptococcus pneumoniae and Escherichia coli. benthamdirect.com This compound also demonstrated a synergistic effect when combined with ciprofloxacin. benthamdirect.com Further studies on its bactericidal properties revealed promising minimum bactericidal concentration (MBC) values, suggesting its potential as a lead compound for new antibacterial agents. benthamdirect.com

    Another study focused on spiro-4H-pyran derivatives synthesized via a one-pot, three-component reaction. saspublishers.com The resulting compounds were evaluated for their antimicrobial activity against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. One derivative, which incorporates both an indole (B1671886) and a cytosine ring, showed significant antibacterial effects against these Gram-positive bacteria. saspublishers.com

    Interactive Data Table: Antimicrobial Activity of Spiro-4H-Pyran Derivatives

    CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
    4c P. aeruginosa-≤500 benthamdirect.com
    4e P. aeruginosa-≤500 benthamdirect.com
    4l S. pneumoniae125- benthamdirect.com
    4l E. coli125- benthamdirect.com
    4l P. aeruginosa-≤250 benthamdirect.com
    4m S. typhimurium-≤500 benthamdirect.com
    4m S. pneumoniae-≤500 benthamdirect.com
    5d S. aureusGood- saspublishers.com
    5d S. pyogenesGood- saspublishers.com

    Identification of Anticonvulsant Agents

    The 4H-pyran-4-one scaffold has also been explored for its potential in developing anticonvulsant drugs. Epilepsy, a neurological disorder affecting millions worldwide, often requires treatment with medications that can have significant side effects, driving the search for novel, safer, and more effective anticonvulsant agents. scispace.com

    Studies have shown that derivatives of 3-hydroxy-4H-pyran-4-one possess anticonvulsant properties. In one such study, a series of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and evaluated for their anticonvulsant activity in vivo. nih.gov The evaluation was conducted using the maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests, which are standard models for identifying potential anticonvulsant compounds. nih.govresearchgate.net

    The research identified several active compounds. Notably, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one was found to be highly active in the scMet test. nih.gov Another derivative, 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one, showed protective effects against MES-induced seizures. nih.gov These findings indicate that the 3-hydroxy-4H-pyran-4-one core is a promising template for the development of new anticonvulsant therapies. nih.govresearchgate.net

    Furthermore, spirooxindole-4H-pyran derivatives have also been investigated for their anticonvulsant potential. scispace.com A study involving fifteen such derivatives tested against pentylenetetrazole (PTZ)-induced seizures in mice identified two compounds with significant anticonvulsant activity. scispace.com

    Applications in Advanced Chemical Materials and Sensor Technologies

    Beyond its medicinal applications, the pyranone ring system serves as a valuable building block in materials science, particularly in the synthesis of advanced organic materials with unique optical and electronic properties.

    Synthesis of Fluorescent Aromatic Species via Pyranone Ring Transformation

    A key application of pyranone derivatives is in the synthesis of fluorescent aromatic compounds. nih.gov The ring transformation of α-pyranones is an effective method for creating donor-acceptor substituted aromatic systems, which are highly valued as organic fluorophores due to their unique photophysical and electrochemical properties. nih.gov This synthetic strategy allows for the construction of polycyclic aromatic compounds with tailored functionalities. nih.gov

    The process often involves a carbanion-induced ring transformation of the α-pyranone, leading to the formation of various aromatic systems with widespread applications. nih.gov A significant advantage of this method is the ability to fine-tune the optoelectronic properties of the resulting molecules by modifying their structure, without the need for complex reaction conditions or transition metal catalysts. nih.gov This approach provides a versatile and efficient route to novel fluorescent materials for use in chemosensors and cell imaging. nih.gov Another strategy involves a pyrone remodeling process that utilizes the 1,2-ring opening of 2-pyrones to construct diverse heterocyclic scaffolds. scispace.com

    Exploration of Optoelectronic Properties for Organic Electronic Devices

    The fluorescent aromatic species synthesized from pyranone precursors have significant potential for use in organic electronic devices. The ability to precisely control their optoelectronic properties makes them ideal candidates for components in Organic Light-Emitting Diodes (OLEDs). nih.gov

    The donor-acceptor architecture of these molecules, achieved through the pyranone ring transformation, is crucial for their performance in such applications. By carefully selecting the donor and acceptor groups, it is possible to modulate the emission color and efficiency of the resulting fluorophores. nih.gov The development of these materials is a key area of research in modern science, with the potential to advance the technology of displays, lighting, and other electronic devices. nih.gov

    Q & A

    Q. What are the standard synthetic protocols for 3-bromo-5-hydroxy-4H-pyran-4-one, and what critical parameters influence yield?

    The synthesis typically involves bromination of a hydroxyl-substituted pyran-4-one precursor. For example, halogenation under acidic conditions using brominating agents like PBr₃ or HBr in the presence of a catalyst can introduce the bromine substituent. Reaction temperature (70–90°C) and solvent polarity (e.g., dioxane/water mixtures) significantly impact regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., bromine at C3, hydroxyl at C5). Aromatic protons in pyranone resonate between δ 6.0–8.0 ppm, while hydroxyl protons appear as broad singlets (~δ 10–12 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₅H₃BrO₃, MW 190.98) and isotopic pattern for bromine.
    • IR Spectroscopy : Stretching frequencies for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups are diagnostic .

    Q. How can researchers assess the stability of this compound under varying storage conditions?

    Conduct accelerated degradation studies by exposing the compound to light, humidity, and temperature extremes. Monitor decomposition via HPLC or TLC over time. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

    Advanced Research Questions

    Q. What computational strategies are recommended to model the electronic properties of this compound?

    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict molecular orbitals, electrostatic potential surfaces, and charge distribution. Use crystallographic data (e.g., bond lengths from X-ray structures of analogous pyranones) to refine parameters. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

    Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

    • Meta-analysis : Systematically compare datasets across studies, accounting for variables like assay conditions (pH, temperature) and cell lines.
    • Dose-response curves : Validate activity thresholds using orthogonal assays (e.g., enzymatic vs. cell-based).
    • Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., impurity profiles, solvent effects) .

    Q. What experimental designs optimize regioselective functionalization of this compound for drug discovery?

    • Protecting groups : Temporarily block the hydroxyl group (e.g., using trimethylsilyl chloride) to direct bromine or other substituents to specific positions.
    • Cross-coupling reactions : Use palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic moieties. Monitor reaction progress via LC-MS .

    Data-Driven Insights

    Property Value Method Reference
    Molecular FormulaC₅H₃BrO₃HRMS, Elemental Analysis
    Melting PointNot reportedDSC/TGA
    logP (Partition Coefficient)~1.97 (predicted)Computational (DFT)
    λmax (UV-Vis)~280 nm (in methanol)UV-Vis Spectroscopy

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.